2-(benzylthio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
2-benzylsulfanyl-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2OS2/c24-20-19-18(12-14-25-19)22-21(26-15-17-9-5-2-6-10-17)23(20)13-11-16-7-3-1-4-8-16/h1-10H,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAUOVCSVWJCIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)CCC3=CC=CC=C3)SCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenes with benzyl halides and phenethyl halides in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the production process and ensure consistency.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylthio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield corresponding thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to interact with enzymes and receptors involved in inflammatory and neurodegenerative pathways, such as NF-kB and ATF4 proteins.
Pathways Involved: It inhibits the NF-kB inflammatory pathway and reduces endoplasmic reticulum stress, leading to decreased apoptosis and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(benzylthio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one with structurally related thienopyrimidine derivatives, focusing on substituents, synthesis yields, melting points, and biological activities where available.
Key Observations:
Substituent Effects on Physical Properties: Hydroxyl-substituted derivatives (e.g., 1b) exhibit higher melting points (270–272°C) compared to methoxy-substituted analogs (148–150°C for 3a), likely due to increased hydrogen bonding .
Synthetic Accessibility: Methoxy and hydroxyl groups are introduced via demethylation using BF₃·SMe₂, achieving moderate yields (48–82%) . Phosphorus oxychloride-mediated cyclization under microwave irradiation is a common method for thienopyrimidine ring formation .
Biological Activity Trends :
Biological Activity
2-(benzylthio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes cyclization reactions that form the thieno-pyrimidine core structure. Various methodologies have been reported in literature, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound through various in vitro assays. The compound has shown significant inhibitory effects on several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 (liver cancer) | 48 | Induces apoptosis via mitochondrial pathway |
| A549 (lung cancer) | 44 | Inhibits cell proliferation |
| SW620 (colon cancer) | 4.3 | Cell cycle arrest |
| SKRB-3 (breast cancer) | 1.2 | Apoptosis induction |
The compound's ability to induce apoptosis has been attributed to its interaction with cellular signaling pathways that regulate cell survival and death. For instance, flow cytometry analyses have demonstrated increased apoptotic cell populations upon treatment with varying concentrations of the compound.
The biological activity of this compound can be linked to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death. This effect is dose-dependent and varies across different cancer types.
- Cell Cycle Arrest : It has been observed that treatment with this compound results in cell cycle arrest at specific phases, which prevents cancer cells from dividing and proliferating.
- EGFR Inhibition : Similar compounds have been studied for their ability to inhibit epidermal growth factor receptor (EGFR) activity, a critical pathway in many cancers. While specific data on EGFR inhibition for this compound is limited, related structures have demonstrated promising results in this area.
Case Studies
Several case studies have documented the efficacy of this compound:
- A study involving HepG2 cells showed that treatment with the compound at concentrations ranging from 0.625 µM to 2.5 µM resulted in apoptosis rates increasing from 34.2% to 53.3% over 24 hours.
- Another investigation into its effects on A549 cells revealed significant inhibition of cell viability at concentrations as low as 44 µM.
Q & A
What are the key synthetic steps and intermediates involved in the preparation of 2-(benzylthio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one?
(Basic)
The synthesis involves a multi-step protocol:
Core Formation : Cyclization of 2-aminothiophene-3-carboxylate derivatives with phenethyl isocyanate to construct the pyrimidine ring.
Thioether Introduction : Nucleophilic substitution at the C2 position using benzyl mercaptan under basic conditions (K₂CO₃, DMF, 60–80°C).
Dihydro Reduction : Selective reduction of the 6,7-dihydro moiety using NaBH₄ in THF/MeOH (0°C to RT).
Key intermediates include the thioketone precursor and the aminothiophene-carboxylate starting material. Yield optimization requires precise control of reaction time and stoichiometry .
Which spectroscopic and analytical methods are most effective for characterizing this compound’s purity and structure?
(Basic)
A combination of techniques is essential:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., benzylthio vs. phenethyl groups) and ring saturation.
- Mass Spectrometry (HRMS) : Validates molecular weight (±5 ppm accuracy).
- X-ray Crystallography : Resolves 3D conformation, particularly for stereochemical assignments in the dihydrothieno ring.
- HPLC-PDA : Purity assessment (>95% by area normalization). For unstable intermediates, LC-MS with electrospray ionization is recommended .
How can researchers optimize reaction yields during the introduction of the benzylthio group?
(Advanced)
Yield optimization strategies include:
- Solvent Selection : Polar aprotic solvents (DMF or DMSO) enhance nucleophilicity of benzyl mercaptan.
- Base Strength : K₂CO₃ (weaker base) minimizes side reactions vs. NaOH.
- Temperature Gradients : Stepwise heating (40°C → 80°C) improves substitution kinetics.
- Catalysis : Additives like KI (10 mol%) accelerate thiolate formation. Pilot studies show a 15–20% yield increase under these conditions .
What mechanistic approaches are used to study this compound’s interaction with biological targets?
(Advanced)
Mechanistic studies employ:
- Enzyme Inhibition Assays : Dose-response curves (IC₅₀ determination) against kinases (e.g., EGFR) using fluorescence polarization.
- Molecular Docking : Glide/SP or AutoDock Vina simulations to predict binding modes with target proteins (e.g., ATP-binding pockets).
- Cellular Pathway Analysis : Western blotting for phosphorylation status of downstream effectors (e.g., MAPK/ERK).
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) for structure-activity relationships .
How should researchers address contradictions between in vitro and in vivo biological activity data?
(Advanced)
Resolution strategies include:
- Metabolic Stability Testing : LC-MS/MS analysis of plasma/tissue samples to assess pharmacokinetic degradation.
- Protein Binding Studies : Equilibrium dialysis to measure free vs. bound fractions.
- Prodrug Optimization : Masking polar groups (e.g., esterification) to improve bioavailability.
- Orthogonal Assays : Confirm target engagement using CRISPR-Cas9 knockout models or fluorescent tracer competition .
What biological targets are most promising for this compound based on structural analogs?
(Basic)
Structural analogs suggest activity against:
- Kinases : EGFR, VEGFR (via competitive ATP inhibition).
- Inflammatory Targets : COX-2 (IC₅₀ ~1.2 µM in RAW264.7 macrophages).
- Apoptotic Regulators : Bcl-2/Bax modulation in cancer cell lines (e.g., MCF-7).
Prioritize targets using similarity-based virtual screening (e.g., SEA, SwissTargetPrediction) .
What rational design principles guide the development of derivatives with enhanced potency?
(Advanced)
Key principles:
- Bioisosteric Replacement : Substitute benzylthio with CF₃ or Cl groups to improve lipophilicity (logP optimization).
- Ring Saturation : Compare 6,7-dihydro vs. fully aromatic analogs for metabolic stability.
- Side Chain Diversification : Introduce piperazine or morpholine moieties to enhance solubility.
- Prodrug Strategies : Phosphorylate the pyrimidinone oxygen for targeted delivery.
SAR studies indicate a 3–5× potency increase with 4-fluorobenzyl substitutions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
